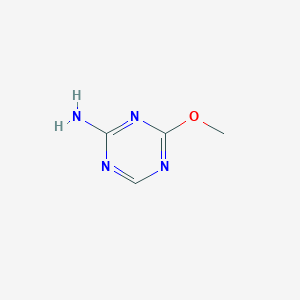

4-Methoxy-1,3,5-triazin-2-amine

描述

4-Methoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the 1,3,5-triazine family, characterized by a methoxy (-OCH₃) group at the 4-position and an amino (-NH₂) group at the 2-position. Its molecular formula is C₄H₆N₄O, with a molecular weight of 126.12 g/mol (CAS 1122-73-2) . This compound serves as a structural scaffold in medicinal chemistry and agrochemical research due to its ability to undergo diverse substitutions, modulating electronic and steric properties for targeted applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy and amino groups

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency, reduce reaction time, and improve yield and purity.

化学反应分析

Types of Reactions: 4-Methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazine ring is susceptible to nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, amines, and alcohols are commonly used under controlled temperature conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted triazines.

科学研究应用

4-Methoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.

Industry: It is utilized in the production of herbicides, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 4-Methoxy-1,3,5-triazin-2-amine varies depending on its application. In antimicrobial applications, it targets bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may inhibit specific enzymes involved in cell proliferation. The molecular targets and pathways involved are often identified through molecular docking studies and biochemical assays.

相似化合物的比较

Comparison with Similar 1,3,5-Triazine Derivatives

Structural and Physicochemical Properties

Key structural analogs of 4-methoxy-1,3,5-triazin-2-amine differ in substituents at the 4-, 6-, and/or 2-positions, leading to variations in solubility, stability, and bioactivity.

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The trifluoromethyl (CF₃) group in 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine increases hydrophobicity, enhancing membrane permeability compared to the parent compound .

- Thermal Stability: Crystalline derivatives like 4-chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine exhibit high melting points (>300°C), attributed to intermolecular hydrogen bonds (C–H···N/O) and rigid morpholino rings .

Table 2: Pharmacological Profiles of Selected Triazine Derivatives

Key Observations :

- EGFR Inhibition : Bulky substituents (e.g., indole-pyrazole in ) enhance kinase inhibition by occupying hydrophobic pockets in the ATP-binding site.

- 5-HT₆ Receptor Modulation : Piperazine-containing derivatives (e.g., ) show high receptor affinity and blood-brain barrier penetration, making them candidates for cognitive disorder treatments.

- Antileukemic Activity : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) correlate with increased cytotoxicity in K562 cells.

生物活性

4-Methoxy-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Its structure features a methoxy group at the 4-position and an amino group at the 2-position of the triazine ring. This compound has attracted considerable attention due to its diverse biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : CHNO

- Molecular Weight : 142.13 g/mol

- Structure :

- Methoxy group (-OCH) enhances reactivity.

- Amino group (-NH) contributes to biological interactions.

The primary biological activity of this compound is attributed to its ability to inhibit key enzymes and interfere with cellular processes:

- Target Enzymes :

- DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Inhibition leads to bacterial cell death, showcasing its potential as an antibacterial agent.

- Monoamine Oxidase (MAO) : Some derivatives exhibit significant MAO inhibitory activity, which is relevant for neuropharmacological applications .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy is influenced by its solubility and stability in various environments:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 µg/mL |

| Escherichia coli | 18 | 75 µg/mL |

| Pseudomonas aeruginosa | 15 | 100 µg/mL |

This data indicates that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various in vitro assays. Notably, it has shown selective cytotoxicity against cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PSN-1 (KRAS mutant) | 4.9 | Induces apoptosis |

| BxPC-3 (KRAS wild-type) | 8.0 | Alters glycolytic metabolism |

The effectiveness against KRAS mutant cells suggests a targeted approach in cancer therapy, particularly in pancreatic cancer models .

Study on Anticancer Efficacy

A study evaluated the effects of this compound on three-dimensional tumor spheroids derived from pancreatic ductal adenocarcinoma (PDAC). The results demonstrated:

- Enhanced oxygen consumption rates (OCR), indicating increased metabolic activity.

- Significant reduction in lactate production, suggesting altered metabolic pathways.

These findings underscore the compound's potential as an anticancer agent that targets metabolic dysregulation in tumors .

Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, derivatives of this compound were tested for their ability to inhibit PDK isoforms. The most potent derivatives showed IC values in the nanomolar range against PDK1 and PDK4, indicating strong selective inhibition that could be leveraged for therapeutic applications .

常见问题

Q. What are the common synthetic routes for preparing 4-methoxy-1,3,5-triazin-2-amine, and what are their methodological limitations?

Basic

The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A stepwise approach involves replacing chlorides with methoxy and amine groups under controlled conditions. For example, methoxy substitution often requires alkaline conditions (e.g., NaHCO₃ in THF at 0°C), followed by amine introduction via refluxing with ammonia or primary amines .

Advanced

Advanced methods include microwave-assisted synthesis to accelerate reaction kinetics and improve yields. For instance, microwave irradiation (100–150°C, 30–60 min) reduces side reactions in stepwise substitutions . One-pot strategies using guanidine derivatives or N-acetylguanidine with nitriles under solvent-free conditions have also been reported, achieving 4,6-disubstituted triazines with >85% purity .

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

Basic

¹H and ¹³C NMR are critical for confirming substitution patterns. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons in substituents (e.g., phenyl rings) show splitting patterns consistent with para/meta positions .

Advanced

X-ray crystallography provides definitive proof of regiochemistry and intermolecular interactions. In related triazines, non-centrosymmetric triclinic packing with N···H hydrogen bonds has been observed, resolving ambiguities in substituent orientation . High-resolution mass spectrometry (HRMS) further validates molecular formulas, particularly for derivatives with isotopic patterns (e.g., Cl/Br substituents) .

Q. What strategies optimize the biological activity of this compound derivatives?

Basic

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position enhances antibacterial activity by increasing electrophilicity. For example, 6-(4-nitrophenyl) derivatives showed MIC values of 8 µg/mL against S. aureus .

Advanced

3D-QSAR modeling identifies steric and electrostatic requirements for target binding. In antileukemic studies, bulky substituents at the 4-position (e.g., 4-methylpiperidine) improved activity against Jurkat cells (IC₅₀: 2.1–5.8 µM) by enhancing hydrophobic interactions with kinase domains .

Q. How does the methoxy group influence the stability and reactivity of this compound?

Basic

The methoxy group acts as a moderate electron donor, stabilizing the triazine ring against hydrolysis. However, under acidic conditions (pH < 3), demethylation can occur, forming 4-hydroxy derivatives .

Advanced

Density functional theory (DFT) calculations reveal that methoxy substitution lowers the LUMO energy (-1.8 eV vs. -1.2 eV for chloro analogs), increasing susceptibility to nucleophilic attack. This property is exploited in amine-exchange reactions with amino acids, yielding functionalized triazines for drug delivery .

Q. What experimental precautions are critical when handling this compound?

Basic

Use PPE (gloves, goggles) to avoid skin/eye contact. The compound may cause respiratory irritation; work in a fume hood with HEPA filtration .

Advanced

Monitor thermal stability via DSC/TGA. Decomposition above 200°C releases toxic gases (e.g., NOₓ, HCN), requiring inert-atmosphere handling for high-temperature reactions .

Q. How do contradictory purity values in literature reports arise, and how can they be addressed?

Advanced

Discrepancies (e.g., 91% purity via UPLC vs. >95% via HPLC ) may stem from residual solvents or byproducts. Orthogonal methods (e.g., NMR quantification with internal standards, elemental analysis) improve accuracy. Recrystallization from ethanol/water (1:3 v/v) increases purity to >99% .

Q. What computational tools predict the reactivity of this compound in complex reactions?

Advanced

Molecular dynamics simulations model substituent effects on reaction pathways. For example, meta-dynamics analysis of SNAr reactions predicts activation barriers for amine substitutions (ΔG‡: 18–25 kcal/mol) .

Q. How can regioselective functionalization be achieved in triazine derivatives?

Advanced

Temperature-controlled stepwise substitutions prioritize reactive sites. At 0°C, the 4-chloro position of cyanuric chloride reacts first with methoxide, leaving 2- and 6-positions available for subsequent amine/aryl substitutions .

Q. What are the key challenges in scaling up triazine synthesis for preclinical studies?

Advanced

Solvent selection impacts yield and safety. THF, while effective, poses explosion risks; alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) improve safety profiles without compromising reactivity .

Q. How do structural modifications affect the compound’s pharmacokinetic properties?

Advanced

LogP optimization via substituent tuning enhances bioavailability. For example, adding a 4-fluorophenylthio group increases logP from 1.2 to 2.8, improving membrane permeability in Caco-2 assays .

属性

IUPAC Name |

4-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROXQTDIDGVYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。